L-Thyroxine sodium salt pentahydrate

Catalog No.
S001390
CAS No.
6106-07-6
M.F
C15H20I4NNaO9
M. Wt
888.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Thyroxine sodium salt pentahydrate

CAS Number

6106-07-6

Product Name

L-Thyroxine sodium salt pentahydrate

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate

Molecular Formula

C15H20I4NNaO9

Molecular Weight

888.93 g/mol

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1

InChI Key

JMHCCAYJTTWMCX-QWPJCUCISA-M

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Synonyms

3,5,3',5'-Tetraiodothyronine, Berlthyrox, Dexnon, Eferox, Eltroxin, Eltroxine, Euthyrox, Eutirox, L Thyrox, L Thyroxin beta, L Thyroxin Henning, L Thyroxine, L Thyroxine Roche, L-3,5,3',5'-Tetraiodothyronine, L-Thyrox, L-Thyroxin beta, L-Thyroxin Henning, L-Thyroxine, L-Thyroxine Roche, Lévothyrox, Levo T, Levo-T, Levothroid, Levothyroid, Levothyroxin Deladande, Levothyroxin Delalande, Levothyroxine, Levothyroxine Sodium, Levoxine, Levoxyl, Novothyral, Novothyrox, O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine, O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine, Oroxine, Sodium Levothyroxine, Synthroid, Synthrox, T4 Thyroid Hormone, Thevier, Thyrax, Thyroid Hormone, T4, Thyroxin, Thyroxine, Tiroidine, Tiroxina Leo, Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]

Description

The exact mass of the compound L-Thyroxine sodium salt pentahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Hypothyroidism

Levothyroxine serves as a replacement hormone in research studies investigating hypothyroidism, a condition where the thyroid gland doesn't produce enough thyroid hormones [1]. Researchers use it to assess the effectiveness of different treatment regimens and their impact on various physiological parameters in hypothyroid models [2]. This helps refine treatment strategies for the condition in humans.

[1] [2]

Investigating Thyroid Hormone Action

L-Thyroxine plays a crucial role in cellular metabolism and development. Researchers employ it to study the mechanisms of action of thyroid hormones at the cellular and molecular level [3]. This can involve examining how T4 influences gene expression, enzyme activity, and cellular signaling pathways.

[3]

Exploring the Role of T4 Conversion

While T4 itself has some biological activity, it's converted to the more potent thyroid hormone triiodothyronine (T3) within the body. L-Thyroxine can be used in research to investigate the enzymes responsible for this conversion (deiodinases) and how their activity is regulated [4]. This knowledge can provide insights into the complex regulation of thyroid hormone action in different tissues.

[4]

Neurodevelopmental Studies

L-Thyroxine deficiency during development can have a significant impact on brain development. Researchers use L-Thyroxine to study the effects of thyroid hormone replacement on neurological function and cognitive development in animal models [5]. This helps understand the critical role of thyroid hormones in early life and potential therapeutic strategies for neurodevelopmental disorders.

[5]

L-Thyroxine sodium salt pentahydrate, also known as sodium levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). Its chemical formula is C15H10I4NNaO45H2OC_{15}H_{10}I_{4}NNaO_{4}\cdot 5H_{2}O, with a molecular weight of approximately 888.93 g/mol. This compound is typically used in the treatment of hypothyroidism, where the thyroid gland does not produce sufficient hormones. It is characterized by its ability to cross the blood-brain barrier, making it effective in various therapeutic applications related to thyroid function and metabolism .

  • T4 acts through a well-defined mechanism involving thyroid hormone receptors []. These receptors are located in nearly every cell of the body [].
  • Once T3 (the converted form of T4) binds to the receptor, it triggers changes in gene expression, leading to various cellular effects [].
  • Researchers are actively exploring the intricate details of T4's mechanism of action in different tissues.
  • L-Thyroxine sodium salt pentahydrate is generally safe when used under medical supervision for thyroid hormone replacement therapy.
  • However, overdose can lead to serious side effects.
  • Research on T4 safety continues, particularly regarding long-term use and potential interactions with other medications.
That are significant for its biological activity:

  • Deiodination: In the body, L-Thyroxine can be converted to triiodothyronine (T3) through deiodination, which enhances its biological activity.
  • Binding to Thyroid Hormone Receptors: The compound binds to nuclear thyroid hormone receptors, influencing gene expression and metabolic processes.
  • Interactions with Other Hormones: L-Thyroxine can interact with glucocorticoids and sex hormones, affecting their metabolism and function in various tissues .

L-Thyroxine sodium salt pentahydrate exhibits several biological activities:

  • Metabolic Regulation: It plays a crucial role in regulating metabolism by increasing the basal metabolic rate and influencing protein synthesis.
  • Growth and Development: Essential for normal growth and development, particularly in the central nervous system and skeletal system.
  • Cardiovascular Effects: It can enhance cardiac output and increase heart rate by stimulating beta-adrenergic receptors .

The synthesis of L-Thyroxine sodium salt pentahydrate generally involves the following methods:

  • Chemical Synthesis: This method typically employs iodine and phenolic compounds under controlled conditions to synthesize L-Thyroxine. The process involves multiple steps, including iodination and coupling reactions.
  • Biotechnological Approaches: Some methods utilize recombinant DNA technology to produce thyroid hormones using genetically modified organisms, although this is less common for L-Thyroxine specifically .

Interaction studies involving L-Thyroxine sodium salt pentahydrate have revealed:

  • Drug Interactions: It may interact with anticoagulants, antidepressants, and certain antiepileptic drugs, necessitating careful monitoring of dosages.
  • Nutrient Absorption: Calcium and iron supplements can interfere with the absorption of L-Thyroxine; thus, timing of administration is crucial .

Several compounds are similar to L-Thyroxine sodium salt pentahydrate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
TriiodothyronineC15H12I3NC_{15}H_{12}I_{3}NMore potent than L-Thyroxine; faster acting.
LevothyroxineC15H11I4NNaOC_{15}H_{11}I_{4}NNaOSame as L-Thyroxine but without pentahydrate form.
Thyroid ExtractVariableNatural extract containing multiple thyroid hormones.
DiiodotyrosineC14H12I2NC_{14}H_{12}I_{2}NPrecursor to thyroid hormones; less active.

Uniqueness of L-Thyroxine Sodium Salt Pentahydrate

L-Thyroxine sodium salt pentahydrate is unique due to its specific formulation as a sodium salt with pentahydrate properties, which enhance its solubility and stability compared to other forms. Its ability to effectively manage hypothyroidism while being well-tolerated by patients makes it a preferred choice in clinical settings .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

888.7215 g/mol

Monoisotopic Mass

888.7215 g/mol

Heavy Atom Count

30

UNII

9J765S329G

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.

Pictograms

Health Hazard

Health Hazard

Other CAS

55-03-8
6106-07-6

Wikipedia

Levothyroxine sodium pentahydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-09-12
[1]. Schneider R, et al. The effect of levothyroxine therapy on bone mineral density: a systematic review of the literature. Exp Clin Endocrinol Diabetes. 2003 Dec;111(8):455-70.
[2]. Escobar-Morreale HF, et al. REVIEW: Treatment of hypothyroidism with combinations of levothyroxine plus liothyronine. J Clin Endocrinol Metab. 2005 Aug;90(8):4946-54.

Explore Compound Types